molecular formula C30H38N2O8 B12361459 Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-

Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-

Cat. No.: B12361459
M. Wt: 554.6 g/mol
InChI Key: ZLQCKFMHLYXOCB-LIPFMWGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Z-1,2-cis-2-aminocyclohexanecarboxylic acid typically involves the reaction of cis-2-amino-1-cyclohexanecarboxylic acid with benzyl chloroformate . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: : Industrial production methods for Z-1,2-cis-2-aminocyclohexanecarboxylic acid are not widely documented.

Chemical Reactions Analysis

Types of Reactions: : Z-1,2-cis-2-aminocyclohexanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of Z-1,2-cis-2-aminocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    cis-2-aminocyclohexanecarboxylic acid: A closely related compound with similar structural features.

    trans-2-aminocyclohexanecarboxylic acid: Another isomer with different spatial arrangement of atoms.

Uniqueness: : Z-1,2-cis-2-aminocyclohexanecarboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules . This stereochemistry can result in different biological activities and applications compared to its isomers.

Properties

Molecular Formula

C30H38N2O8

Molecular Weight

554.6 g/mol

IUPAC Name

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1S,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/2C15H19NO4/c2*17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h2*1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t2*12-,13+/m10/s1

InChI Key

ZLQCKFMHLYXOCB-LIPFMWGZSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.